Product packaging for 2,6-Bis(bromomethyl)-4-methoxypyridine(Cat. No.:CAS No. 86045-20-7)

2,6-Bis(bromomethyl)-4-methoxypyridine

Cat. No.: B13983536
CAS No.: 86045-20-7
M. Wt: 294.97 g/mol
InChI Key: HFRMMXYBCNOMSM-UHFFFAOYSA-N
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Description

Evolution of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, has established itself as a cornerstone in the architecture of functional molecules. chemicalbook.comresearchgate.net Historically isolated in the 19th century, the pyridine scaffold has transitioned from a fundamental chemical curiosity to an indispensable component in numerous areas of science and technology. chemicalbook.com Its prevalence is particularly notable in medicinal chemistry, where the pyridine motif is a "privileged scaffold," appearing in a vast number of existing drug molecules and FDA-approved pharmaceuticals. chemicalbook.comparchem.com This is attributed to the pyridine ring's ability to act as a bioisostere of a benzene (B151609) ring, introducing polarity, hydrogen bonding capability, and improved solubility, which are critical for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. researchgate.net

The evolution of synthetic methodologies has further cemented the role of pyridine scaffolds. Modern organic synthesis has developed a rich portfolio of reactions for the functionalization of the pyridine ring, allowing chemists to decorate it with a wide array of substituents with high regioselectivity. researchgate.net This has enabled the creation of diverse chemical libraries for drug discovery and the synthesis of complex natural products, including alkaloids and vitamins. chemicalbook.com The continuous development of novel pyridine-based frameworks underscores their expanding role and enduring significance in the ongoing quest for new therapeutic agents and advanced materials. parchem.com

Contextualizing Halogenated Pyridine Derivatives as Versatile Synthons

Within the vast family of pyridine derivatives, halogenated pyridines stand out as exceptionally versatile synthetic intermediates, or synthons. The introduction of a halogen atom—such as chlorine, bromine, or iodine—onto the pyridine ring fundamentally alters its reactivity, providing a reactive handle for a multitude of subsequent chemical transformations. chemicalbook.com Haloarenes are fundamental building blocks in which the carbon-halogen bond facilitates a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitutions, and metalation-trapping sequences. chemicalbook.com

While the electron-deficient nature of the pyridine ring makes it less susceptible to classical electrophilic aromatic substitution, specialized methods have been developed for its selective halogenation. chemicalbook.com These strategies have unlocked access to a broad spectrum of halopyridine building blocks, which are crucial for the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The strategic placement of a halogen allows for the precise and controlled introduction of new carbon-carbon and carbon-heteroatom bonds, making halogenated pyridines indispensable tools for constructing complex molecular architectures and for the late-stage functionalization of drug candidates. chemicalbook.com

Significance of Bis(bromomethyl)pyridines as Key Intermediates

Among halogenated pyridines, those bearing two reactive bromomethyl groups, particularly in a 2,6-substitution pattern, are of paramount importance as bifunctional building blocks. 2,6-Bis(bromomethyl)pyridine (B1268884) is a well-established precursor used in a wide variety of organic reactions. nih.gov The two bromomethyl groups serve as potent electrophilic sites, capable of reacting with a diverse range of nucleophiles such as amines, thiols, and carbanions.

This bifunctionality is especially valuable in the construction of macrocyclic structures. nih.gov The conformational flexibility of the bromomethyl "arms" allows them to span distances and connect with other molecular fragments to form large rings, a process known as macrocyclization. nih.gov These macrocycles are central to host-guest chemistry, the development of biomimetic catalysts, and the synthesis of novel therapeutic agents. nih.gov Furthermore, the intrinsic pyridine nitrogen atom within the scaffold can act as a metal-coordinating donor site, making 2,6-bis(bromomethyl)pyridine a key intermediate for synthesizing complex ligands for coordination chemistry and catalysis. nih.govsigmaaldrich.com Its utility is demonstrated in the preparation of a variety of structures, from tridentate Se₂N-donor macrocycles to large, complex pyridinophanes. sigmaaldrich.comnih.gov

Defining the Research Niche of 2,6-Bis(bromomethyl)-4-methoxypyridine within Advanced Synthetic Methodologies

The compound this compound occupies a specialized niche within the class of advanced pyridine synthons. Its unique value arises from the combination of the bifunctional reactivity of the two bromomethyl groups with the electronic influence of the methoxy (B1213986) substituent at the 4-position of the pyridine ring. The synthesis of this specific synthon logically follows established chemical principles, typically involving the bromination of a precursor such as 4-methoxy-2,6-pyridinedimethanol, which itself can be prepared from precursors like 4-methoxypyridine. chemicalbook.comrsc.org

The research niche for this compound is primarily in the synthesis of highly tailored macrocycles and supramolecular structures where electronic tuning is critical. The 4-methoxy group is a strong electron-donating group, which significantly increases the electron density of the pyridine ring. This modification has several important consequences for its application in advanced synthesis:

Enhanced Donor Properties: The increased electron density on the pyridine nitrogen enhances its Lewis basicity, making it a stronger ligand for coordinating with metal ions. This is highly desirable for creating specialized catalysts or metal-sequestering agents where precise control over the electronic environment of the metal center is required.

Modified Reactivity: The electronic properties of the ring can influence the reactivity of the bromomethyl groups, although they remain highly effective electrophiles for substitution reactions.

Solubility and Physicochemical Properties: The methoxy group can alter the solubility profile and other physical properties (e.g., stacking interactions) of both the building block and the final macrocyclic product, a key consideration in materials science and medicinal chemistry.

Therefore, this compound is not merely a structural component but a functional one. It provides synthetic chemists with a tool to construct complex, pre-organized architectures while simultaneously fine-tuning the electronic heart of the molecule. Its niche lies in applications demanding a more electron-rich pyridine core than is available from the unsubstituted 2,6-bis(bromomethyl)pyridine, enabling the rational design of next-generation ligands, receptors, and functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 86045-20-7; 1015136-58-9 parchem.com
Molecular Formula C₈H₉Br₂NO parchem.com
Molecular Weight 294.97 g/mol
Appearance (Expected) Solid

| Solubility | Soluble in common organic solvents |

Interactive Data Table

Click to view interactive data
PropertyValue
CAS Number86045-20-7; 1015136-58-9 parchem.com
Molecular FormulaC₈H₉Br₂NO parchem.com
Molecular Weight294.97 g/mol
Appearance(Expected) Solid
SolubilitySoluble in common organic solvents

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Role/Context
This compound Primary subject of the article
Pyridine Parent heterocyclic scaffold
2,6-Bis(bromomethyl)pyridine Key bifunctional intermediate
4-Methoxy-2,6-pyridinedimethanol Likely precursor for the title compound

Interactive Data Table

Click to view interactive data
Compound NameRole/Context
This compoundPrimary subject of the article
PyridineParent heterocyclic scaffold
2,6-Bis(bromomethyl)pyridineKey bifunctional intermediate
4-Methoxy-2,6-pyridinedimethanolLikely precursor for the title compound
4-MethoxypyridinePotential starting material

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br2NO B13983536 2,6-Bis(bromomethyl)-4-methoxypyridine CAS No. 86045-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86045-20-7

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

2,6-bis(bromomethyl)-4-methoxypyridine

InChI

InChI=1S/C8H9Br2NO/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4-5H2,1H3

InChI Key

HFRMMXYBCNOMSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)CBr)CBr

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2,6 Bis Bromomethyl 4 Methoxypyridine

Precursor Synthesis Strategies for 4-Methoxypyridine Cores

The synthesis of the target compound, 2,6-Bis(bromomethyl)-4-methoxypyridine, is fundamentally dependent on the efficient preparation of its key precursor, 2,6-bis(hydroxymethyl)-4-methoxypyridine. The construction of this central pyridine (B92270) core is approached through various strategic routes, primarily originating from pyridine-2,6-dicarboxylic acid and its derivatives.

Routes from Pyridine-2,6-dicarboxylic Acid Derivatives

A prevalent strategy for assembling the necessary pyridine framework involves the chemical manipulation of pyridine-2,6-dicarboxylic acid derivatives. These derivatives serve as versatile starting materials, allowing for the introduction of the required hydroxymethyl groups at the 2 and 6 positions.

One specific pathway begins with Dimethyl 4-hydroxypyridine-2,6-dicarboxylate. This route involves a two-stage process: reduction followed by alkylation. The initial step focuses on the reduction of the ester groups at the 2 and 6 positions to primary alcohols, yielding 4-hydroxy-2,6-bis(hydroxymethyl)pyridine. Subsequently, a selective O-alkylation (specifically, methylation) of the hydroxyl group at the 4-position is performed to introduce the methoxy (B1213986) moiety. This sequence ensures the correct arrangement of substituents on the pyridine ring, leading to the formation of the crucial intermediate, 2,6-bis(hydroxymethyl)-4-methoxypyridine.

Borohydride-based reagents are frequently employed for the reduction of the ester or carboxylic acid functionalities on the pyridine ring. Sodium borohydride (B1222165) (NaBH₄) is a key reagent in this context. While NaBH₄ under standard conditions may not readily reduce esters, its reactivity can be significantly enhanced with additives. For instance, the combination of sodium borohydride and aluminum chloride provides a powerful reducing system capable of converting esters to their corresponding alcohols. researchgate.net

An alternative approach simplifies the process by directly reducing pyridine-2,6-dicarboxylic acid. A patented method utilizes a sodium borohydride/iodine (NaBH₄/I₂) system in a solvent like tetrahydrofuran (B95107) (THF) to directly convert the dicarboxylic acid to 2,6-pyridinedimethanol (B71991), bypassing the need for an initial esterification step. google.com This method is presented as an improvement over classic routes that require esterification followed by reduction, offering advantages such as milder reaction conditions and simplified procedures. google.com

Table 1: Comparison of Reduction Methods for Pyridine-2,6-dicarboxylic Acid Derivatives

Method Starting Material Reagent(s) Key Feature
Ester Reduction Pyridine-2,6-dicarboxylate esters NaBH₄ / Aluminum Chloride Enhanced reactivity for ester reduction. researchgate.net

Alternative Approaches to 2,6-Bis(hydroxymethyl)-4-methoxypyridine Analogues

Beyond the routes starting from dicarboxylic acids, alternative strategies exist for synthesizing the core precursor structure. A notable example is a biocatalytic process that produces 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells as catalysts. rsc.org This "green chemistry" approach offers a more sustainable alternative to traditional multi-step organic syntheses. While this method yields the parent diol without the 4-methoxy group, it represents a significant advancement in synthesizing the 2,6-bis(hydroxymethyl)pyridine framework, which could potentially be functionalized further to introduce the 4-methoxy substituent.

Bromination Protocols for Selective Functionalization

The final stage in the synthesis of this compound involves the conversion of the two primary alcohol groups of the 2,6-bis(hydroxymethyl)-4-methoxypyridine precursor into bromomethyl groups. This transformation requires selective halogenating reagents that can efficiently replace the hydroxyl groups with bromine atoms.

Direct Bromination of Hydroxymethyl Groups Using Halogenating Reagents

The direct conversion of the hydroxymethyl groups to bromomethyl groups is a critical step. A common and effective method for this type of transformation on the pyridine core is the use of concentrated hydrobromic acid (HBr). For example, the synthesis of the parent compound, 2,6-bis(bromomethyl)pyridine (B1268884), is achieved by heating 2,6-pyridinedimethanol with 48% HBr. rsc.org

Other brominating agents are also utilized for similar transformations. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of benzylic positions, such as the methyl groups in 2,6-dimethyl-1,4-dihydropyridine derivatives. researchgate.net Another effective agent is pyridinium (B92312) bromide–perbromide, which has been shown to be highly efficient for the bromination of methyl groups on dihydropyridine (B1217469) rings, often resulting in higher yields and shorter reaction times compared to NBS. nih.gov A patented method also describes the use of dibromohein as a stable and highly reactive brominating agent for the synthesis of 2,6-dibromomethylpyridine from 2,6-lutidine. google.com These reagents represent a toolkit of options for achieving the desired bis-bromomethylation.

Table 2: Common Brominating Agents for Pyridine Derivatives

Reagent Application Example Reference
Hydrobromic Acid (HBr) Conversion of 2,6-pyridinedimethanol to 2,6-bis(bromomethyl)pyridine. rsc.org
N-Bromosuccinimide (NBS) Bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings. researchgate.net
Pyridinium bromide–perbromide Bromination of methyl groups on 1,4-dihydropyridine rings. nih.gov
Phosphorus Tribromide (PBr₃) Mediated Transformations in Aprotic Solvents

Phosphorus tribromide (PBr₃) is a widely utilized reagent for the conversion of primary and secondary alcohols to their corresponding alkyl bromides. This transformation is particularly effective for the synthesis of 2,6-bis(bromomethyl)pyridine derivatives from their diol precursors. The reaction of 2,6-bis(hydroxymethyl)-4-methoxypyridine with PBr₃ in an aprotic solvent, such as tetrahydrofuran (THF), provides a direct route to the desired product. The reaction mechanism involves the activation of the hydroxyl groups by the phosphorus atom, followed by nucleophilic attack of the bromide ion.

A general procedure for this type of transformation involves the slow addition of PBr₃ to a cooled solution of the diol in an aprotic solvent. The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of PBr₃. While specific literature for the 4-methoxy derivative is sparse, a patent for the synthesis of the analogous 2,6-bis(bromomethyl)pyridine from 2,6-pyridinedimethanol highlights the utility of PBr₃ in this transformation. organic-chemistry.org The choice of an aprotic solvent is crucial to prevent unwanted side reactions and to facilitate the isolation of the product.

ReagentSubstrateProductSolventKey Considerations
PBr₃2,6-bis(hydroxymethyl)-4-methoxypyridineThis compoundAprotic (e.g., THF)Anhydrous conditions, controlled temperature
Hydrobromic Acid (HBr) Protocols and Considerations for 4-Alkoxypyridine Lability

The use of concentrated hydrobromic acid (HBr) presents another effective method for the synthesis of 2,6-bis(bromomethyl)pyridines from their corresponding diols. This protocol involves heating the diol in an excess of concentrated HBr. A detailed procedure for the synthesis of the non-methoxylated analogue, 2,6-bis(bromomethyl)pyridine, involves refluxing pyridine-2,6-dimethanol with 60% hydrobromic acid at 125 °C for 6 hours, achieving a high yield of 96%. chemicalbook.comrsc.org

However, when applying this method to 2,6-bis(hydroxymethyl)-4-methoxypyridine, the stability of the 4-methoxy group under strongly acidic and high-temperature conditions must be considered. Aryl ethers can undergo acidic cleavage in the presence of strong acids like HBr. thermofisher.com This potential side reaction could lead to the formation of the corresponding 4-hydroxy-2,6-bis(bromomethyl)pyridine or other undesired byproducts. The lability of the methoxy group is influenced by the reaction temperature and the concentration of HBr. Therefore, careful optimization of the reaction conditions is necessary to favor the desired bromination while minimizing ether cleavage.

ReagentSubstrateProductKey ConsiderationsPotential Side Product
HBr (conc.)2,6-bis(hydroxymethyl)-4-methoxypyridineThis compoundTemperature control, reaction time4-hydroxy-2,6-bis(bromomethyl)pyridine

Radical Bromination Approaches with N-Bromosuccinimide (NBS) (Analogous Pyridines)

For the synthesis starting from 2,6-dimethyl-4-methoxypyridine, a radical bromination approach using N-Bromosuccinimide (NBS) is the most common strategy. This reaction, often referred to as the Wohl-Ziegler bromination, involves the selective bromination of the methyl groups at the benzylic positions. organic-chemistry.orgwikipedia.orgchem-station.comresearchgate.netyoutube.commasterorganicchemistry.comdaneshyari.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical conditions. nih.gov

The regioselectivity of the bromination in unsymmetrical lutidines (dimethylpyridines) is influenced by the electronic effects of the nitrogen atom in the pyridine ring, which is deactivating. nih.gov Studies on analogous pyridine derivatives have shown that the bromination occurs preferentially at the methyl group furthest from the nitrogen atom. nih.gov In the case of 2,6-dimethyl-4-methoxypyridine, the two methyl groups are electronically equivalent, and thus, dibromination is expected. The methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the pyridine ring, but the radical bromination primarily occurs at the benzylic positions.

Optimization of Reaction Conditions for Yield Enhancement and Side Product Minimization

The successful synthesis of this compound with high yield and purity requires careful optimization of the reaction conditions. Key parameters that influence the outcome of the bromination reaction include temperature, solvent, and the stoichiometry of the brominating agent.

Temperature and Solvent Effects on Regioselectivity

Temperature and solvent polarity play a significant role in determining the regioselectivity of bromination reactions. In the context of NBS bromination, free radical substitution at the benzylic position is favored at higher temperatures and in non-polar solvents like carbon tetrachloride. nih.gov Conversely, lower temperatures and polar solvents can promote electrophilic aromatic substitution on the pyridine ring itself. Therefore, to selectively obtain this compound, the reaction should be conducted under conditions that favor the radical pathway. The choice of solvent can also affect the solubility of the reactants and the ease of product isolation. While CCl₄ is a traditional solvent for Wohl-Ziegler reactions, concerns over its toxicity have led to the exploration of alternative solvents. chem-station.com

Stoichiometric Control of Brominating Agents

The stoichiometry of the brominating agent, particularly NBS, is a critical factor in controlling the extent of bromination. To achieve the desired dibromination of 2,6-dimethyl-4-methoxypyridine, at least two equivalents of NBS are required. Using an insufficient amount of NBS can lead to a mixture of mono-brominated and unreacted starting material, complicating the purification process. Conversely, an excess of NBS could potentially lead to over-bromination or other side reactions. Therefore, precise control over the molar ratio of the substrate to the brominating agent is essential for maximizing the yield of the desired product and minimizing the formation of impurities. Studies on the bromination of dihydropyridines have shown that careful, often dropwise, addition of the brominating agent can improve the outcome. nih.gov

Leaving Group Selection and Its Impact on Yield (e.g., Tosylate Intermediates)

An alternative strategy for the synthesis of this compound involves a two-step process via a tosylate intermediate. In this approach, the starting material, 2,6-bis(hydroxymethyl)-4-methoxypyridine, is first converted to its corresponding di-tosylate, 2,6-bis(tosyloxymethyl)-4-methoxypyridine. The tosyl group is an excellent leaving group, facilitating a subsequent nucleophilic substitution reaction with a bromide source, such as sodium bromide or lithium bromide, to yield the final product.

Purification and Isolation Techniques for High Purity Material

The synthesis of this compound, like many chemical transformations, often yields a crude product mixture containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification and isolation techniques are critical to obtaining the compound in high purity, which is essential for its subsequent applications in research and development. While specific purification protocols for this compound are not extensively detailed in publicly available literature, the purification methodologies for the closely related and well-studied analogue, 2,6-bis(bromomethyl)pyridine, provide a strong foundation and are considered directly applicable.

Commonly employed techniques for the purification of bromomethylated pyridine derivatives include recrystallization and column chromatography. These methods leverage differences in solubility and polarity between the desired product and impurities to achieve separation.

Recrystallization:

Recrystallization is a widely used technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. For compounds structurally similar to this compound, specific solvent systems have proven effective.

For instance, crystals of 2,6-bis(bromomethyl)pyridine suitable for X-ray diffraction studies have been successfully obtained through recrystallization from diethyl ether at room temperature. nih.gov This suggests that diethyl ether could be a viable solvent for the recrystallization of this compound. The choice of solvent is crucial and is typically determined empirically to find a system where the compound has high solubility at higher temperatures and low solubility at lower temperatures.

Column Chromatography:

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the purification of 2,6-bis(bromomethyl)pyridine, flash column chromatography is frequently reported, often yielding the product as a white solid. chemicalbook.comrsc.org

The selection of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is critical for achieving good separation. A common strategy involves using a non-polar solvent system and gradually increasing the polarity to elute the compounds from the column.

Work-up Procedures:

Prior to chromatographic separation or recrystallization, a preliminary work-up of the reaction mixture is often necessary to remove bulk impurities. This typically involves liquid-liquid extraction. For example, after the synthesis of 2,6-bis(bromomethyl)pyridine, the reaction residue is often dissolved in water and neutralized with a base, such as a saturated sodium bicarbonate or potassium carbonate solution, to a pH of 8. chemicalbook.comrsc.org The aqueous solution is then extracted with an organic solvent like dichloromethane. chemicalbook.com The combined organic layers are subsequently washed with a saturated sodium chloride solution (brine) and dried over an anhydrous drying agent like sodium sulfate (B86663) before the solvent is removed under reduced pressure. google.com

The following table summarizes a typical work-up and purification procedure for the analogous compound, 2,6-bis(bromomethyl)pyridine, which can be adapted for this compound.

StepProcedureReagents/SolventsPurpose
1NeutralizationSaturated NaHCO₃ or K₂CO₃ solutionTo neutralize any remaining acid from the reaction.
2ExtractionDichloromethane (CH₂Cl₂)To transfer the product from the aqueous phase to the organic phase.
3WashingSaturated NaCl solution (brine)To remove any remaining water-soluble impurities.
4DryingAnhydrous Na₂SO₄To remove residual water from the organic phase.
5ConcentrationRotary EvaporationTo remove the organic solvent.
6PurificationFlash Column ChromatographyTo separate the desired product from remaining impurities.

The following table details the conditions used for flash column chromatography in the purification of 2,6-bis(bromomethyl)pyridine.

Stationary PhaseMobile Phase (Eluent)Elution Mode
Silica GelEthyl acetate/HexaneGradient (1:9 to 1:4)
Silica GelPetroleum Ether/Ethyl Acetate60:1
Silica GelPetroleum Ether/Ethyl Acetate2:1

By employing a combination of these work-up, recrystallization, and chromatographic techniques, it is possible to obtain this compound with a high degree of purity. The specific conditions, such as the choice of recrystallization solvent and the composition of the mobile phase for chromatography, may require some optimization for this specific methoxy-substituted derivative.

Advanced Reactivity and Transformation Pathways of 2,6 Bis Bromomethyl 4 Methoxypyridine

Nucleophilic Substitution Reactions at Bromomethyl Centers

The primary mode of reactivity for 2,6-bis(bromomethyl)-4-methoxypyridine involves the nucleophilic displacement of the bromide ions from the methylene (B1212753) groups. These reactions proceed readily with a wide range of nucleophiles, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures, including macrocycles. The general mechanism follows a typical SN2 pathway, facilitated by the benzylic nature of the carbon-bromine bond.

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding di-substituted amino derivatives. When reacted with diamines, this compound serves as a key precursor for the synthesis of nitrogen-containing macrocycles, which are of significant interest in supramolecular chemistry and as ligands for metal complexes. The reaction typically proceeds under basic conditions to neutralize the hydrobromic acid byproduct.

Similarly, the displacement of bromide by the azide (B81097) ion (N₃⁻), typically from sodium azide, provides a facile route to 2,6-bis(azidomethyl)-4-methoxypyridine. This diazide is a stable intermediate that can be used in further transformations, most notably in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." One-pot procedures combining the nucleophilic substitution of benzylic bromides with sodium azide followed by a copper-catalyzed cycloaddition have been developed for similar bis(bromomethyl) arenes, offering an efficient pathway to bis(1,2,3-triazole) derivatives. nih.gov

Table 1: Nucleophilic Substitution with Nitrogen-Based Nucleophiles

Nucleophile Reagent Product
Primary/Secondary Amine R¹R²NH 2,6-Bis(((R¹)R²-amino)methyl)-4-methoxypyridine
Diamine H₂N-R-NH₂ Macrocyclic polyamine

Reaction with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, particularly thiolates generated from the deprotonation of thiols, are highly effective in displacing the benzylic bromides of this compound. These reactions lead to the formation of stable thioether linkages. The high nucleophilicity of sulfur ensures that these reactions are generally efficient. This transformation is widely used for the synthesis of macrocycles containing thioether moieties by reacting the title compound with dithiols under high-dilution conditions. The resulting sulfur-containing macrocycles are valuable as host molecules and ligands in coordination chemistry.

Table 2: Nucleophilic Substitution with Sulfur-Based Nucleophiles

Nucleophile Reagent Product
Thiol R-SH / Base 2,6-Bis((R-thio)methyl)-4-methoxypyridine

Reaction with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), can also displace the bromide atoms to form the corresponding diether derivatives. Reactions with sodium methoxide, for instance, would yield 2,6-bis(methoxymethyl)-4-methoxypyridine. Dihydroxy compounds, like catechols or other diols, can be employed to construct oxygen-containing macrocycles (crown ether analogs) with the pyridine (B92270) unit incorporated into the macrocyclic framework. These reactions are typically carried out in the presence of a non-nucleophilic base to generate the alkoxide in situ.

Table 3: Nucleophilic Substitution with Oxygen-Based Nucleophiles

Nucleophile Reagent Product
Alkoxide R-OH / Base 2,6-Bis((R-oxy)methyl)-4-methoxypyridine

Cyanide Displacement for Dinitrile Formation

The reaction with cyanide salts, such as sodium or potassium cyanide, results in the formation of 2-(4-methoxypyridine-2,6-diyl)diacetonitrile. This reaction is a powerful C-C bond-forming transformation, extending the carbon framework by two atoms. The resulting dinitrile is a versatile intermediate that can be hydrolyzed to the corresponding dicarboxylic acid, reduced to a diamine, or used in the synthesis of other heterocyclic systems. The reaction is typically performed in a polar aprotic solvent like DMSO to ensure the solubility of the cyanide salt.

Cross-Coupling Chemistry Utilizing Bromomethyl Moieties

While less common for benzylic halides compared to aryl halides, the bromomethyl groups of this compound can potentially participate in palladium-catalyzed cross-coupling reactions, offering alternative pathways for C-C bond formation.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.orgnih.govyonedalabs.comillinois.edu While most commonly applied to sp²-hybridized carbons, conditions have been developed for the coupling of benzylic halides. The reaction of this compound with arylboronic acids could theoretically lead to diaryl-substituted products, effectively forming 2,6-dibenzyl-4-methoxypyridine derivatives.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with an organostannane, such as a vinyl- or aryltributylstannane, under palladium catalysis would provide a route to more complex structures. For both Suzuki-Miyaura and Stille reactions involving benzylic bromides, oxidative addition of the C-Br bond to the Pd(0) catalyst is a key step in the catalytic cycle. libretexts.orgwikipedia.org

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Potential Product Structure
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂) 2,6-Bis(arylmethyl)-4-methoxypyridine

Mechanistic Insights into Catalytic Cycles

While this compound is not typically a catalyst itself, it is a pivotal precursor for synthesizing pincer-type ligands that are central to modern homogeneous catalysis. These ligands, often featuring a central pyridine ring (derived from the title compound) flanked by two donor arms, bind to a metal center in a tridentate, meridional fashion. The resulting pincer complexes exhibit high thermal stability and catalytic efficiency, largely due to the unique mechanistic pathways enabled by the pyridine framework.

A key mechanistic principle in the catalytic cycles of these pincer complexes is Metal-Ligand Cooperation (MLC) . In this process, the pyridine ligand is not merely a passive spectator but an active participant in the reaction. One of the most significant MLC pathways involves the reversible aromatization and dearomatization of the pyridine ring.

The catalytic cycle often begins with the dearomatization of the pyridine ring through protonolysis or reaction with a substrate, creating a reactive methylene group on one of the pincer arms and a more reactive, electron-rich metal center. This dearomatized intermediate can then, for example, activate small molecules like H₂ or facilitate transfer hydrogenation from alcohols to ketones. The final step of the cycle involves the rearomatization of the pyridine ring, releasing the product and regenerating the initial catalyst. The 4-methoxy group on the pyridine ring enhances the electron density of the system, which can influence the redox potentials of the metal center and the energetics of the dearomatization-aromatization steps.

Table 1: Mechanistic Roles of Pyridine-Based Pincer Ligands in Catalysis
Catalytic ProcessKey Mechanistic StepRole of Pyridine Pincer LigandInfluence of 4-Methoxy Group
Transfer HydrogenationDearomatization-AromatizationActs as a proton/hydride shuttle; stabilizes the metal center.Enhances electron density, potentially lowering the energy barrier for dearomatization.
Alkene HydrogenationH₂ Activation via MLCFacilitates heterolytic cleavage of H₂ across the metal-ligand framework.Modulates the electronic properties of the metal center for efficient H₂ binding.
Dehydrogenative CouplingC-H Bond ActivationThe dearomatized ligand arm acts as an internal base to accept a proton.Increases the basicity of the ligand framework, aiding in C-H activation.

Intramolecular Cyclization and Macrocyclization Reactions

The two reactive bromomethyl groups of this compound are ideally positioned for reactions with dinucleophiles, leading to the formation of cyclic structures. This reactivity is the foundation for synthesizing a vast range of complex molecules, from three-dimensional cage compounds to large macrocyclic ligands. nih.gov

Polycyclic cage compounds, such as cryptands, are three-dimensional molecules that can encapsulate ions or small molecules. The rigid geometry and divergent reactivity of this compound make it an excellent building block for these structures.

A common strategy involves reacting the bis(bromomethyl)pyridine derivative with a tripodal nucleophile, such as 1,3,5-trihydroxybenzene or a tri-armed amine, under high-dilution conditions to favor intramolecular cyclization. For example, the reaction of two equivalents of a tripodal precursor with three equivalents of 2,6-bis(bromomethyl)pyridine (B1268884) can lead to the formation of a cryptand in a single step. mdpi.com In such a synthesis, the pyridine units form the "bridges" of the cage, and their conformational flexibility, along with the electronic nature of the 4-methoxy group, influences the size and binding properties of the resulting cavity. mdpi.com

Table 2: Synthesis of Polycyclic Cage Compounds
Reactant TypeExample ReactantResulting Cage StructureKey Reaction
Tripodal Tri-phenol1,3,5-Triazine-2,4,6-triphenolC₃-Symmetric CryptandWilliamson Ether Synthesis
Tripodal Tri-amineTris(2-aminoethyl)amineAzacryptandN-Alkylation

Perhaps the most widespread application of this compound is in the synthesis of macrocyclic ligands. These large-ring molecules are crucial in coordination chemistry, supramolecular chemistry, and materials science. The pyridine nitrogen atom provides a built-in coordination site, while the rest of the macrocycle can be tailored to bind specific metal ions or guest molecules.

The synthesis typically involves a [1+1] or [2+2] condensation reaction between the bis(bromomethyl)pyridine unit and a linear di-nucleophile, such as a diamine, dithiol, or diol. The choice of the linker dictates the size, flexibility, and donor atoms of the resulting macrocycle. For instance, reacting this compound with a long-chain polyethylene (B3416737) glycol diamine results in the formation of a macrocyclic polyether amine (aza-crown ether), which is an excellent ligand for alkali and alkaline earth metal ions.

Table 3: Examples of Macrocycle Synthesis
Dinucleophile LinkerMacrocycle TypePotential Application
1,n-DiaminoalkaneDiazamacrocycleTransition metal coordination
Polyethylene glycol dithiolThiacrown EtherSoft metal ion sensing (e.g., Ag⁺, Hg²⁺)
4,4'-BiphenolRigid Molecular FrameworkHost-guest chemistry, molecular recognition

Reductive Transformations of Derived Functional Groups (e.g., Nitriles to Amines)

The bromomethyl groups of this compound can be readily converted into other functional groups, which can then undergo further transformations. A synthetically useful sequence is the conversion to nitriles and their subsequent reduction to primary amines. This two-step process transforms the electrophilic bromomethyl groups into nucleophilic aminomethyl groups, fundamentally altering the reactivity and utility of the pyridine scaffold.

First, the bis(bromomethyl) compound is treated with a cyanide source, typically sodium or potassium cyanide, in a polar aprotic solvent. This proceeds via a standard SN2 mechanism to yield 2,6-bis(cyanomethyl)-4-methoxypyridine.

The dinitrile is then reduced to the corresponding diamine, 2,6-bis(aminomethyl)-4-methoxypyridine. Several methods are effective for this transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a common and clean method. tcichemicals.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or borane (B79455) complexes (e.g., BH₃·THF, 2-picoline-borane) can achieve this reduction efficiently. organic-chemistry.org The resulting diamine is a valuable building block for synthesizing polyamides or Schiff base ligands.

Table 4: Comparison of Methods for Nitrile to Amine Reduction
Reagent/CatalystTypical ConditionsAdvantagesDisadvantages
H₂ / Raney NickelHigh pressure H₂, EtOH/NH₃Cost-effective, high yield.Requires high-pressure equipment.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, followed by aqueous workup.Highly effective, rapid reaction.Pyrophoric reagent, requires strictly anhydrous conditions.
Borane Complexes (e.g., BH₃·THF)Anhydrous THF, reflux.Milder than LiAlH₄, good functional group tolerance.Requires careful handling of borane reagents.
2-Picoline-BoraneMethanol or water, often with an acid catalyst. organic-chemistry.orgStable solid, can be used in protic solvents. organic-chemistry.orgMay require longer reaction times.

Table of Mentioned Compounds

Table 5: List of Chemical Compounds
Compound Name
This compound
1,3,5-Trihydroxybenzene
1,3,5-Triazine-2,4,6-triphenol
Tris(2-aminoethyl)amine
Polyethylene glycol diamine
4,4'-Biphenol
Sodium Cyanide
Potassium Cyanide
2,6-Bis(cyanomethyl)-4-methoxypyridine
2,6-Bis(aminomethyl)-4-methoxypyridine
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney Nickel
Lithium Aluminum Hydride (LiAlH₄)
Borane-tetrahydrofuran complex (BH₃·THF)
2-Picoline-borane

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the applications of This compound in the contexts outlined in the requested article structure. Extensive searches for this particular compound in relation to the specified fields—supramolecular assemblies, advanced polymeric materials, and functional organic materials—did not yield documented research findings.

The fields mentioned, such as the construction of metal coordination complexes, macrocycles, dendrimers, and optoelectronic materials, are well-established areas of chemical research. Scientists frequently use related pyridine-based compounds, such as 2,6-bis(bromomethyl)pyridine and various terpyridine derivatives, as versatile building blocks. These analogous compounds are known to be valuable in:

Ligand Design: The nitrogen atom of the pyridine ring and the reactive bromomethyl groups on similar molecules serve as effective coordination sites for a wide variety of metal ions.

Macrocycle Synthesis: The bifunctional nature of these compounds allows them to be used in cyclization reactions to form large ring structures.

Polymer Chemistry: Pyridine-containing monomers are incorporated into polymers to create materials with specific thermal, electronic, or metal-binding properties.

Optoelectronic Materials: The electronic characteristics of the pyridine ring can be harnessed in the development of materials for applications like organic light-emitting diodes (OLEDs) and sensors.

However, the specific role and experimental application of the 4-methoxy substituted derivative, this compound, within these areas are not described in the accessible scientific literature. Therefore, it is not possible to provide a detailed, evidence-based article on this compound that adheres to the requested outline and quality standards.

Applications As a Pivotal Building Block in Complex Molecular Architectures

Intermediate in the Synthesis of Functional Organic Materials

Precursors for Ligands in Asymmetric Catalysis

Asymmetric catalysis is a critical field in modern chemistry, relying on chiral ligands to induce enantioselectivity in chemical reactions. Pyridine-based structures are common scaffolds for such ligands due to their rigid framework and strong coordination properties. Compounds structurally related to 2,6-Bis(bromomethyl)-4-methoxypyridine, such as those with the 2,6-bis(halomethyl)pyridine core, are known precursors for a variety of ligands, including pincer-type and macrocyclic ligands. The two bromomethyl groups offer reactive sites for substitution reactions, allowing for the introduction of chiral moieties.

However, a specific investigation into the use of this compound for this purpose has not been documented in the available scientific literature. There are no published studies detailing the synthesis of chiral ligands derived from this specific methoxy-substituted pyridine (B92270) compound or their subsequent performance in any asymmetric catalytic reactions. Therefore, no data on reaction yields, enantiomeric excess, or specific catalytic processes involving ligands derived from this compound can be provided.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the investigation of molecular structures and electronic properties.

The optimization of a molecule's geometry seeks to find its lowest energy conformation. For the related compound, 2,6-Bis(bromomethyl)pyridine (B1268884), DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been performed to determine its optimized structure. The resulting structure has a total energy of approximately -5474.0925 atomic units (a.u.). In its optimized geometry, the C-Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine (B92270) ring, nearly perpendicular to its plane.

For 2,6-Bis(bromomethyl)-4-methoxypyridine, the addition of a methoxy (B1213986) group (-OCH₃) at the 4-position would introduce further conformational possibilities, primarily concerning the orientation of the methyl group relative to the pyridine ring. The electron-donating nature of the methoxy group is also expected to slightly alter the bond lengths and angles within the pyridine ring compared to the unsubstituted analogue. The geometry optimization would reveal the most stable arrangement of the bromomethyl and methoxy substituents.

Table 1: Selected Optimized Structural Parameters for the Analogous Compound 2,6-Bis(bromomethyl)pyridine Note: This data is for 2,6-Bis(bromomethyl)pyridine, as calculated by the B3LYP/6-311G(d,p) method.

ParameterBondCalculated Value
Bond LengthC-C (ring)1.382 - 1.389 Å
Bond LengthC-N (ring)1.383 - 1.389 Å
Bond LengthC-H1.083 Å
Bond AngleC-C-C (ring)109.0° - 120.8°

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies a more reactive species.

For the analogous compound 2,6-Bis(bromomethyl)pyridine, DFT calculations have determined the HOMO-LUMO gap to be 4.65 eV. The introduction of an electron-donating methoxy group at the 4-position in this compound is expected to raise the energy of the HOMO. This would lead to a smaller HOMO-LUMO gap, suggesting that the methoxy derivative is likely more chemically reactive than its unsubstituted counterpart.

Table 2: Frontier Molecular Orbital Energies for the Analogous Compound 2,6-Bis(bromomethyl)pyridine Note: This data is for 2,6-Bis(bromomethyl)pyridine.

OrbitalEnergy (eV)
HOMONot Specified
LUMONot Specified
HOMO-LUMO Gap4.65

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. MESP maps illustrate the electrostatic potential on the electron density surface, where red or yellow colors indicate regions of negative potential (electron-rich) and blue colors indicate regions of positive potential (electron-poor).

For this compound, the MESP map would be expected to show significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These electron-rich sites represent the most probable locations for electrophilic attack. Conversely, regions of positive electrostatic potential would likely be found around the hydrogen atoms of the bromomethyl groups, indicating susceptibility to nucleophilic attack.

Ab Initio Calculations and Electron Correlation Studies

Ab initio (from first principles) calculations solve the Schrödinger equation without empirical data. While DFT is a primary method in this category, other wave function-based theories like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate treatments of electron correlation. Electron correlation refers to the interaction between electrons, and accounting for it is crucial for accurate energy and property predictions. No specific MP2 or CC studies for this compound were identified. Such studies would offer a higher level of theory to refine the understanding of the molecule's electronic structure and energetics beyond standard DFT approximations.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. By employing reactive force fields (ReaxFF), MD simulations can be used to study chemical reactions, predict reaction pathways, and understand the influence of the environment on reactivity. No MD simulation studies have been reported for this compound. A simulation could, for example, model the compound's behavior in a solvent to predict its conformational dynamics and the accessibility of its reactive sites, offering insights into its role as a precursor in organic synthesis.

Investigation of Intramolecular Charge Transfer and Hyper-conjugative Interactions

The electronic properties of this compound are governed by intramolecular interactions. The electron-donating methoxy group at the 4-position can participate in intramolecular charge transfer (ICT) by donating electron density into the π-system of the pyridine ring through a resonance effect. This ICT would increase the electron density on the ring, influencing its aromaticity and reactivity.

Computational Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NBO Analysis)

Theoretical studies employing quantum chemical calculations are invaluable for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For derivatives of pyridine, computational methods such as Density Functional Theory (DFT) are frequently used to predict vibrational frequencies and to understand electronic structure through analyses like Natural Bond Orbital (NBO).

A detailed computational analysis has been performed on the closely related compound, 2,6-Bis(bromomethyl)pyridine, using DFT with the B3LYP functional and a 6-311G(d,p) basis set. derpharmachemica.com This study provides a strong basis for understanding the vibrational modes of this compound, as the primary vibrational signatures of the pyridine ring and bromomethyl groups are expected to be similar.

The calculated vibrational frequencies for 2,6-Bis(bromomethyl)pyridine show distinct regions corresponding to specific molecular motions. derpharmachemica.com For instance, C-H stretching vibrations are typically observed in the 2800–3200 cm⁻¹ range. derpharmachemica.com In the case of 2,6-Bis(bromomethyl)pyridine, these have been calculated to appear at 2998, 3057, 3069, 3072, and 3078 cm⁻¹. derpharmachemica.com

Other significant vibrational modes include the scissoring vibrations of the H-C-H groups, which are predicted in the 1406–1415 cm⁻¹ region. derpharmachemica.com In-plane bending vibrations are expected around 1042 cm⁻¹ and 1064 cm⁻¹. derpharmachemica.com Deformations of the entire pyridine ring are predicted to occur at 1557 cm⁻¹ and 1567 cm⁻¹. derpharmachemica.com Furthermore, a strong rocking mode for the CH₂ group is calculated at 1195 cm⁻¹. derpharmachemica.com The introduction of a 4-methoxy group would be expected to introduce additional vibrational modes corresponding to the C-O and O-CH₃ stretching and bending, and may slightly shift the frequencies of the pyridine ring modes due to its electronic influence.

Table 1: Calculated Vibrational Frequencies for 2,6-Bis(bromomethyl)pyridine

Modeling of Reaction Mechanisms and Transition States

The computational modeling of reaction mechanisms provides a deeper understanding of the pathways through which chemical transformations occur, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, which has reactive bromomethyl groups, such modeling could be particularly insightful for predicting its behavior in nucleophilic substitution reactions.

While specific computational studies on the reaction mechanisms and transition states involving this compound are not extensively documented, the general principles of modeling such reactions are well-established. DFT is a powerful tool for locating transition state geometries and calculating the energy barriers associated with these reactions.

For example, in a nucleophilic substitution reaction where a nucleophile attacks one of the bromomethyl carbons, a computational model could map out the potential energy surface of the reaction. This would involve calculating the energies of the reactants, the transition state, and the products. The transition state would be characterized as a first-order saddle point on the potential energy surface, with a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Such modeling could elucidate whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism. In an Sₙ2 reaction, the model would show a single transition state where the nucleophile forms a bond to the carbon at the same time as the bromide ion departs. For an Sₙ1-type mechanism, the calculations would model the formation of a pyridyl-methyl carbocation intermediate and the subsequent attack by the nucleophile. The presence of the electron-donating 4-methoxy group would likely influence the stability of any carbocation intermediates, a factor that could be quantified through these computational models.

Furthermore, computational studies could investigate the relative reactivity of the two bromomethyl groups and whether the substitution at one position affects the reactivity of the other. These theoretical investigations are crucial for designing synthetic routes and for understanding the reactivity of this class of compounds in various chemical environments.

Table 2: Chemical Compounds Mentioned

Mechanistic Elucidation Studies of Reactions Involving 2,6 Bis Bromomethyl 4 Methoxypyridine

Kinetic Analysis of Nucleophilic Displacements

Kinetic studies are fundamental to understanding the mechanism of nucleophilic substitution at the benzylic-like positions of the bromomethyl groups. The rate of reaction would be monitored by varying the concentrations of the substrate (2,6-bis(bromomethyl)-4-methoxypyridine) and the nucleophile.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

Experiment[Substrate] (mol/L)[Nucleophile] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

This is a representative data table illustrating how results would be presented.

Analysis of such data would help determine the reaction order with respect to each reactant, providing insights into whether the reaction proceeds through an S\N1 (unimolecular) or S\N2 (bimolecular) mechanism. The presence of the pyridine (B92270) nitrogen and the methoxy (B1213986) group would be expected to influence the stability of any potential carbocation intermediates (favoring S\N1) or the electrophilicity of the carbon atoms (affecting the S\N2 rate).

Radical Pathway Investigations (e.g., via Radical Initiators or Photochemistry)

The susceptibility of the carbon-bromine bonds to homolytic cleavage would necessitate an investigation into potential radical pathways, especially under photochemical conditions or in the presence of radical initiators. Techniques such as electron paramagnetic resonance (EPR) spectroscopy could be employed to detect and characterize any radical intermediates. The use of radical traps would also be a key experimental strategy to infer the presence of radical species.

Catalytic Mechanism Probing in Cross-Coupling Reactions

This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions. Elucidating the mechanism of such reactions would involve identifying the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This could be achieved by synthesizing and characterizing proposed organometallic intermediates and studying their reactivity. In situ spectroscopic monitoring (e.g., using NMR or IR spectroscopy) of the reaction mixture would also provide valuable information on the species present during the catalytic process.

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction. For instance, by synthesizing this compound with a ¹³C label at one of the methyl carbons, one could follow the position of this label in the final product. This would be particularly useful in distinguishing between different possible rearrangement pathways or in confirming the connectivity of the product. Similarly, deuterium (B1214612) labeling could be used to probe kinetic isotope effects, providing further detail about the transition state of the rate-determining step.

Computational Mechanistic Predictions

In the absence of extensive experimental data, computational chemistry would be an invaluable tool for predicting the most likely reaction mechanisms. Using methods such as density functional theory (DFT), the potential energy surfaces for various reaction pathways (e.g., S\N1 vs. S\N2, radical vs. polar) could be calculated. These calculations would provide the relative energies of reactants, transition states, intermediates, and products.

Hypothetical Calculated Activation Energies for Competing Pathways

Reaction PathwayActivation Energy (kcal/mol)
S\N222.5
S\N128.0
Radical35.0

This table illustrates the type of data that would be generated from computational studies.

Such computational results would help to rationalize experimental observations and guide the design of future experiments to further probe the reaction mechanism.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, advanced 2D NMR experiments are indispensable for mapping the intricate network of connections within the 2,6-Bis(bromomethyl)-4-methoxypyridine molecule.

Two-dimensional NMR experiments are crucial for establishing the bonding framework of this compound by correlating nuclear spins through chemical bonds.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the two chemically equivalent protons on the pyridine (B92270) ring (at the 3- and 5-positions), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu It provides an unambiguous assignment of each proton signal to its corresponding carbon signal. For the target molecule, HSQC would show correlations between the methylene (B1212753) protons (-CH₂Br) and their carbon, the methoxy (B1213986) protons (-OCH₃) and their carbon, and the aromatic protons and their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for identifying longer-range connections (typically two to three bonds) between protons and carbons. sdsu.edu This is vital for piecing together the molecular skeleton, especially in connecting fragments that lack direct proton-proton couplings. For this compound, key HMBC correlations would be expected between the methylene protons (-CH₂Br) and the adjacent C2/C6 and C3/C5 carbons of the pyridine ring, as well as between the methoxy protons (-OCH₃) and the C4 carbon.

These experiments collectively allow for the complete and confident assignment of all ¹H and ¹³C NMR signals, confirming the substitution pattern of the pyridine ring.

Table 1: Predicted 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating CarbonsInformation Gained
HSQCPyridine H (H3/H5)Pyridine C (C3/C5)Direct H-C attachment
HSQCMethylene H (-CH₂Br)Methylene C (-CH₂Br)Direct H-C attachment
HSQCMethoxy H (-OCH₃)Methoxy C (-OCH₃)Direct H-C attachment
HMBCMethylene H (-CH₂Br)Pyridine C (C2/C6, C3/C5)Connectivity of bromomethyl groups to the ring
HMBCMethoxy H (-OCH₃)Pyridine C (C4)Connectivity of methoxy group to the ring

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insight into the structure and behavior of molecules in their crystalline form. This technique is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and for characterizing materials that are insoluble. For this compound, ssNMR could be used to probe the local environment of atoms within the crystal lattice, detect the presence of different polymorphs, and analyze molecular motion in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation (e.g., LC-TOF MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) can determine the molecular formula with high accuracy.

For the related compound 2,6-Bis(bromomethyl)pyridine (B1268884), Liquid Chromatography-Time of Flight (LC-TOF) analysis has been reported. chemicalbook.com The calculated mass for the protonated molecule [M+H]⁺ (C₇H₈Br₂N) was 263.90235, with an observed value of 263.90193, confirming its elemental composition. chemicalbook.com

A similar analysis for this compound (C₈H₉Br₂NO) would be expected to yield a distinct molecular ion peak corresponding to its higher molecular weight. The fragmentation pattern would likely involve the characteristic loss of bromine radicals (•Br), HBr, or the bromomethyl group (•CH₂Br), providing further structural confirmation.

Single-Crystal X-ray Diffraction (SC-XRD) for Unambiguous Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. mdpi.com This technique provides exact bond lengths, bond angles, and torsional angles, and reveals the arrangement of molecules within the crystal lattice, known as the crystal packing.

While a crystal structure for this compound is not publicly available, the structure of the closely related 2,6-Bis(bromomethyl)pyridine has been determined. nih.gov This analysis revealed a monoclinic crystal system where the bromomethyl groups extend to opposite sides of the pyridine ring. nih.gov A similar approach for the 4-methoxy derivative would unambiguously confirm its atomic connectivity and stereochemistry.

After the collection of diffraction data, the raw data must be processed and refined to generate a final, accurate crystal structure model. The SHELX suite of programs is a widely used software package for this purpose. nih.gov The process involves solving the phase problem to generate an initial electron density map and then refining the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data. researchgate.net For the crystal structure of 2,6-Bis(bromomethyl)pyridine, the structure was solved using SHELXS97 and refined using SHELXL97. nih.gov

Table 2: Illustrative Crystallographic Data for 2,6-Bis(bromomethyl)pyridine (Analogue)

ParameterValueReference
Chemical FormulaC₇H₇Br₂N nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)9.2955 (19) nih.gov
b (Å)12.980 (3) nih.gov
c (Å)7.5288 (15) nih.gov
β (°)110.75 (3) nih.gov
Refinement ProgramSHELXL97 nih.gov

Beyond the structure of a single molecule, SC-XRD data allows for a detailed investigation of how molecules interact with each other in the crystal. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a 3D map of the space around a molecule, color-coded to show different types of intermolecular contacts and their relative strengths.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of 2,6-Bis(bromomethyl)pyridine. These techniques are complementary, with IR spectroscopy detecting vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. For a molecule like 2,6-Bis(bromomethyl)pyridine with 17 atoms, a total of 45 normal modes of vibration are theoretically possible.

In the absence of extensive experimental spectra in published literature, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies. derpharmachemica.com A study utilizing the B3LYP functional with a 6-311G(d,p) basis set has provided a detailed theoretical vibrational analysis for 2,6-Bis(bromomethyl)pyridine. derpharmachemica.com

Key vibrational modes and their calculated wavenumbers are summarized below:

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)
C-H Stretching Vibrations of the C-H bonds on the pyridine ring.3078, 3072, 3069, 3057
CH₂ Stretching Symmetric and asymmetric stretching of the C-H bonds in the bromomethyl groups.2998
Ring Deformation Stretching and contraction of the entire pyridine ring.1567, 1557
CH₂ Scissoring Scissoring motion of the hydrogen atoms in the H-C-H angle of the bromomethyl groups.1415, 1406
CH₂ Rocking Rocking motion of the CH₂ group.1195
In-plane Bending Bending of the C-H bonds within the plane of the pyridine ring.1064, 1042

This data is based on theoretical DFT calculations for 2,6-Bis(bromomethyl)pyridine. derpharmachemica.com

The C-H stretching vibrations are typically observed in the 2800-3200 cm⁻¹ region. derpharmachemica.com The calculations for 2,6-Bis(bromomethyl)pyridine place the aromatic C-H stretches above 3050 cm⁻¹ and the methylene (CH₂) stretches just below 3000 cm⁻¹. derpharmachemica.com Strong scissoring vibrations of the methylene groups are predicted around 1406-1415 cm⁻¹. derpharmachemica.com Additionally, significant deformations of the entire pyridine ring are calculated in the 1557-1567 cm⁻¹ range. derpharmachemica.com

Correlation of Vibrational Modes with Crystalline Structure

The vibrational spectra of a compound in the solid state are profoundly influenced by its crystalline structure, including molecular symmetry and intermolecular interactions. X-ray diffraction studies have revealed that 2,6-Bis(bromomethyl)pyridine crystallizes in a monoclinic system. nih.gov In the crystal lattice, the molecules are arranged in stacks along the c-axis, stabilized by π-π stacking interactions between adjacent pyridine rings, with a centroid-to-centroid distance of 3.778 Å. nih.gov

These specific intermolecular forces in the crystal affect the vibrational modes in several ways:

Lattice Modes: The collective motions of molecules within the crystal lattice give rise to low-frequency vibrations (typically below 200 cm⁻¹), which can be observed in Raman spectra. These modes are directly related to the packing and intermolecular forces.

Frequency Shifts: Intermolecular interactions, such as the observed short Br⋯Br contact of 3.6025 Å and π-π stacking, can cause shifts in the frequencies of intramolecular vibrations compared to the gas phase or in solution. nih.gov For example, the ring deformation modes may be altered by the stacking interactions.

Splitting of Bands: In a crystal, a vibrational mode that is non-degenerate in an isolated molecule may split into multiple components due to the presence of more than one molecule in the unit cell (a phenomenon known as factor group or Davydov splitting). The crystallographic data for 2,6-Bis(bromomethyl)pyridine, which indicates four molecules per unit cell (Z=4), suggests that such splittings are possible and could lead to more complex spectra than predicted for a single molecule. nih.gov

Therefore, a complete analysis requires correlating the theoretically predicted modes for a single molecule with the experimental solid-state spectra, accounting for the specific interactions and symmetries imposed by the monoclinic crystal structure. nih.gov

UV-Visible Spectroscopy for Electronic Transitions (When applicable for derivatives)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The parent pyridine molecule exhibits a primary absorption band around 254-256 nm, which is attributed to a π→π* electronic transition within the aromatic ring. researchgate.net The introduction of substituents onto the pyridine ring can significantly alter the energy of these transitions, resulting in shifts in the absorption maximum (λ_max).

For derivatives such as this compound, the following effects on the electronic spectrum are anticipated:

Methoxy Group (-OCH₃): The methoxy group is a strong auxochrome, meaning it is an electron-donating group with lone pairs of electrons on the oxygen atom. When attached to the pyridine ring, it can engage in resonance, increasing the electron density of the π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), typically resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition. Studies on other methoxy-substituted pyridines confirm this effect. researchgate.net

Bromomethyl Group (-CH₂Br): The bromomethyl groups are primarily electron-withdrawing through an inductive effect but have a less pronounced impact on the π-system of the ring compared to the methoxy group. Their influence on the λ_max would be secondary to the powerful electron-donating effect of the 4-methoxy substituent.

Therefore, one would predict the UV-visible spectrum of a 4-methoxy derivative to show an absorption maximum at a longer wavelength than that of unsubstituted pyridine, reflecting the influence of the electron-donating substituent on the π→π* transition. researchgate.net

Resolving Spectroscopic Discrepancies through Complementary Techniques and Solvent Residue Analysis

Achieving an unambiguous structural elucidation requires a combination of analytical methods, as data from a single technique can sometimes be ambiguous. The combination of experimental IR and Raman spectroscopy with theoretical DFT calculations is a powerful approach for assigning vibrational modes, as the theoretical results provide a basis for interpreting the experimental spectra. up.ac.za

Discrepancies between experimental and theoretical spectra can arise from the model's limitations (e.g., calculations for a single molecule in a vacuum versus an experimental spectrum of a solid). up.ac.za These are often resolved by refining the theoretical model to account for intermolecular forces present in the crystal.

A significant source of spectroscopic discrepancies is the presence of impurities, particularly residual solvents from synthesis and purification.

Solvent Residues: Pyridine is a common solvent or reagent in the synthesis of related compounds. nih.gov Its presence as a residual impurity can introduce extraneous peaks into IR, Raman, and particularly NMR spectra. For instance, quantitative methods using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are often developed to detect and quantify residual solvents like pyridine in final products. nih.govgoogle.com

NMR Analysis: In Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent can dramatically alter the chemical shifts of a sample's protons. Pyridine-d₅, a common NMR solvent, is known to cause significant shifts in the resonance of protons near polar functional groups compared to a less interactive solvent like CDCl₃. bohrium.com This solvent-induced shift is a well-documented phenomenon that, if not recognized, could lead to incorrect structural interpretation. bohrium.com

Therefore, a comprehensive analysis involves using complementary techniques (e.g., NMR, Mass Spectrometry) alongside vibrational spectroscopy and being vigilant about potential interferences from residual solvents, which can be identified and quantified by chromatographic methods. google.comwiley.com

Emerging Research Frontiers and Future Prospects

Exploration of Novel Synthetic Applications Beyond Current Scope

The two highly reactive bromomethyl groups at the 2 and 6 positions of the pyridine (B92270) ring make 2,6-Bis(bromomethyl)-4-methoxypyridine a versatile building block for the synthesis of more complex molecules. The presence of the 4-methoxy group, an electron-donating substituent, can modulate the reactivity of the pyridine ring and the benzylic bromide groups, opening avenues for novel synthetic transformations.

Future research is likely to explore its use in the construction of macrocycles and cryptands. The "pincer" like structure of this molecule is ideal for forming complexes with various metal ions or organic guest molecules. The methoxy (B1213986) group can influence the electronic properties of the pyridine nitrogen, potentially altering the binding affinity and selectivity for specific guests compared to its non-methoxylated counterpart.

Furthermore, this compound could serve as a precursor for the synthesis of unique heterocyclic systems. The bromomethyl groups can be converted into a variety of other functional groups, such as aldehydes, carboxylic acids, or amines, which can then participate in intramolecular cyclization reactions to form fused ring systems. The electronic nature of the 4-methoxy group would play a crucial role in directing these cyclizations and influencing the properties of the resulting heterocycles.

Below is a table of potential synthetic transformations for this compound:

Reagent(s)Product TypePotential Application
Dithiols, DiaminesMacrocyclesIon sensing, catalysis
KCN, followed by hydrolysisDicarboxylic acidLigand synthesis
NaN3, followed by reductionDiamineMonomer for polymer synthesis
Strong base (e.g., t-BuOK)PyridinophaneSupramolecular chemistry

Development of Asymmetric Transformations Catalyzed by Derived Ligands

The 2,6-disubstituted pyridine framework is a common motif in ligands for transition metal catalysis. Ligands derived from this compound could find significant use in asymmetric catalysis. By reacting the bromomethyl groups with chiral amines or phosphines, a library of chiral pincer ligands can be synthesized.

The 4-methoxy group is expected to enhance the electron-donating ability of the pyridine nitrogen, which can influence the electronic properties of the metal center in a catalyst. This, in turn, can affect the catalytic activity and enantioselectivity of the transformation. Future research will likely focus on the synthesis of such chiral ligands and their application in a range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the synthesis would allow for fine-tuning of the steric and electronic properties of the ligand to optimize catalyst performance for specific substrates.

Integration into Advanced Materials for Specific Functions

The rigid and geometrically well-defined structure of the 2,6-disubstituted pyridine core makes it an attractive component for advanced materials. Pyridine-containing polymers and metal-organic frameworks (MOFs) are known for their interesting electronic and photophysical properties.

This compound can be used as a monomer in polymerization reactions to create novel polymers with tailored properties. The methoxy group can enhance the solubility and processability of the resulting polymers and may also impart desirable optical properties, such as fluorescence. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, or as components of smart materials.

In the realm of MOFs, this compound can be derivatized to act as a linker, connecting metal nodes to form porous, crystalline structures. The functional groups on the pyridine ring can be designed to interact with specific guest molecules, leading to materials with applications in gas storage, separation, and catalysis. The presence of the methoxy group could influence the adsorption properties and catalytic activity of the MOF.

Interfacing with Biological Systems at a Fundamental Chemical Level

While avoiding clinical applications, the fundamental chemical interactions of this compound and its derivatives with biological systems present an interesting research frontier. The pyridine scaffold is a common feature in many biologically active molecules.

This compound could be used to develop chemical probes to study biological processes. For example, by attaching a fluorescent tag, it could be used to label specific proteins or cellular structures. The two reactive bromomethyl groups allow for bifunctional labeling, potentially enabling the study of protein-protein interactions. The methoxy group could influence the cell permeability and localization of such probes.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions could be exploited to develop sensors for biologically relevant metal ions. The binding of a metal ion could induce a change in the fluorescence or other spectroscopic properties of a derivative of this compound, allowing for the detection and quantification of the metal ion in a biological sample.

Challenges and Opportunities in Scaling Up Synthesis for Industrial Relevance

For this compound to be utilized in industrial applications, a scalable and cost-effective synthesis is required. The synthesis of substituted pyridines can be challenging, often requiring multi-step procedures with moderate yields.

One of the main challenges in the synthesis of this compound is the selective introduction of the three different substituents on the pyridine ring in a regiocontrolled manner. The bromination of the methyl groups of a lutidine precursor can also be difficult to control, potentially leading to a mixture of mono-, di-, and tri-brominated products, which can be challenging to separate.

However, these challenges also present opportunities for the development of novel synthetic methodologies. Research into more efficient and selective methods for the synthesis of polysubstituted pyridines is an active area of investigation. The development of a robust and scalable synthesis of this compound would not only make this compound more accessible for research but also pave the way for its potential commercial applications.

A comparison of potential synthetic routes is presented below:

Synthetic RouteStarting MaterialsAdvantagesChallenges
From 2,6-Lutidine2,6-Lutidine, oxidizing agent, brominating agentReadily available starting materialMultiple steps, potential for side products
De novo pyridine synthesisAcyclic precursorsHigh degree of control over substitution patternMay require harsh reaction conditions
Modification of a pre-functionalized pyridinee.g., Chelidamic acidDirect introduction of functional groupsAvailability and cost of starting material

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-bis(bromomethyl)-4-methoxypyridine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via bromination of 4-methoxypyridine derivatives. A key step involves selective bromination at the 2- and 6-positions using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purity validation requires a combination of techniques:

  • GC/MS for assessing organic impurities.
  • Nonaqueous titration to confirm bromine content (>99% purity) .
  • Melting point analysis (expected range: 85–89°C) as a preliminary check .
    • Data Table :
ParameterValue/TechniqueReference
Purity (GC)≥99.0%
Melting Point85–89°C

Q. How do the bromomethyl groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl groups are highly reactive toward nucleophiles (e.g., amines, thiols), enabling functionalization for ligand design. Kinetic studies suggest that reactions in polar aprotic solvents (e.g., DMF) at 60–80°C yield >90% substitution. Monitor progress via ¹H NMR to track the disappearance of -CH2Br signals (~4.3 ppm) .

Q. What safety precautions are critical during handling?

  • Methodological Answer : The compound is a lachrymator and skin irritant. Use under inert atmosphere (N2/Ar) in a fume hood. Quench residual bromine with Na2S2O3 solutions. Store at 2–8°C in amber vials to prevent degradation .

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